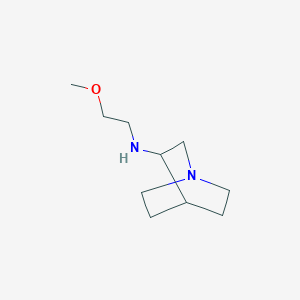
N-(2-methoxyethyl)quinuclidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)quinuclidin-3-amine, also known as MQA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of neuroscience. MQA is a quinuclidine derivative that has been shown to have a variety of biochemical and physiological effects, including the ability to modulate the activity of certain neurotransmitter receptors in the brain.
作用机制
The mechanism of action of N-(2-methoxyethyl)quinuclidin-3-amine is complex and not yet fully understood. However, it is believed that N-(2-methoxyethyl)quinuclidin-3-amine binds to specific sites on the surface of neurotransmitter receptors, altering their activity and modulating the release of neurotransmitters in the brain. This can have a variety of effects on brain function, including changes in mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)quinuclidin-3-amine has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. These effects include the modulation of neurotransmitter release, changes in the activity of ion channels in the brain, and alterations in the expression of certain genes that are involved in brain function. N-(2-methoxyethyl)quinuclidin-3-amine has also been shown to have potential therapeutic applications in the treatment of certain neurological disorders, including Alzheimer's disease and schizophrenia.
实验室实验的优点和局限性
One of the main advantages of using N-(2-methoxyethyl)quinuclidin-3-amine in lab experiments is its high affinity for certain types of neurotransmitter receptors. This makes it a potentially useful tool for studying the function of these receptors in the brain. However, there are also some limitations to using N-(2-methoxyethyl)quinuclidin-3-amine in lab experiments. For example, it can be difficult to control the concentration of N-(2-methoxyethyl)quinuclidin-3-amine in experiments, which can make it challenging to interpret the results.
未来方向
There are a number of potential future directions for research on N-(2-methoxyethyl)quinuclidin-3-amine. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of the potential therapeutic applications of N-(2-methoxyethyl)quinuclidin-3-amine in the treatment of neurological disorders. Finally, there is also potential for the development of new compounds that are based on the structure of N-(2-methoxyethyl)quinuclidin-3-amine, which may have even greater affinity for certain types of neurotransmitter receptors.
合成方法
The synthesis of N-(2-methoxyethyl)quinuclidin-3-amine typically involves a multi-step process that begins with the preparation of the starting material, quinuclidine. Quinuclidine is then reacted with a variety of reagents, including 2-methoxyethyl chloride, to form the final product, N-(2-methoxyethyl)quinuclidin-3-amine. The synthesis of N-(2-methoxyethyl)quinuclidin-3-amine has been well-documented in the scientific literature, and a number of different methods have been developed for its preparation.
科学研究应用
N-(2-methoxyethyl)quinuclidin-3-amine has been the subject of extensive scientific research due to its potential applications in the field of neuroscience. Specifically, N-(2-methoxyethyl)quinuclidin-3-amine has been shown to have a high affinity for certain types of neurotransmitter receptors, including the muscarinic acetylcholine receptor and the sigma receptor. This makes N-(2-methoxyethyl)quinuclidin-3-amine a potentially useful tool for studying the function of these receptors in the brain.
属性
IUPAC Name |
N-(2-methoxyethyl)-1-azabicyclo[2.2.2]octan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-13-7-4-11-10-8-12-5-2-9(10)3-6-12/h9-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPYTTPHQXGSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CN2CCC1CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-1-azabicyclo[2.2.2]octan-3-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone](/img/structure/B6136689.png)
![ethyl 5-(2,4-dichlorobenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6136691.png)
![2-(dimethylamino)-7-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6136698.png)
![2-ethoxy-4-[(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B6136703.png)

![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6136717.png)
![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-pyridinylmethyl)acetamide](/img/structure/B6136730.png)
![methyl 4-({2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B6136734.png)
![4-chloro-3-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]-N-phenylbenzamide](/img/structure/B6136743.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6136750.png)
![[2-(2-bromophenoxy)ethyl]methylamine hydrochloride](/img/structure/B6136755.png)

![2-[(4-chlorophenyl)imino]-5-(4-ethoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B6136766.png)
![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6136776.png)